

# SB-3CT compared to other gelatinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: SB-3CT**

CAS No.: 292605-14-2

Cat. No.: S549042

[Get Quote](#)

## SB-3CT Profile and Mechanism

| Feature                               | Description                                                                                                                                                |
|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target Enzymes                        | Matrix Metalloproteinase-2 (MMP-2) and MMP-9 (Gelatinases) [1] [2]                                                                                         |
| Inhibition Constant ( $K_i$ )         | MMP-2: 13.9 nM; MMP-9: 400-600 nM [1] [2] [3]                                                                                                              |
| Mechanism of Action                   | Mechanism-based, slow-binding inhibitor. The enzyme's active site catalyzes thiirane ring-opening, generating a tight-binding thiolate species [1] [4] [5] |
| Key Differentiator                    | High selectivity for gelatinases over other MMPs [6] [2]                                                                                                   |
| Blood-Brain Barrier (BBB) Penetration | Yes, rapidly crosses the BBB with a brain-to-plasma AUC ratio of 0.68 [1] [4]                                                                              |

**SB-3CT's** "pathologically activated therapy" mechanism ensures it is predominantly activated at the site of pathological gelatinase activity, sparing normal tissue function [7].

## Efficacy in Preclinical Disease Models

The following table outlines the therapeutic efficacy of **SB-3CT** in various animal models, showcasing its broad potential.

| Disease Model                                | Species | Dosing Regimen & Route                                    | Key Efficacy Findings                                                                                                          |
|----------------------------------------------|---------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Emolic Focal Cerebral Ischemia               | Mouse   | 25 mg/kg; i.p. at 2 and 4 hours post-ischemia [7]         | Attenuated infarct volume, ameliorated neurobehavioral outcomes, reduced hemorrhage, protected neurovasculature [7]            |
| Traumatic Brain Injury (TBI)                 | Rat     | 50 mg/kg; i.p. at 30 min, 6, and 12 hours post-TBI [3]    | Improved motor function and spatial learning/memory, preserved hippocampal neurons, reduced neurodegeneration [3]              |
| Cancer Immunotherapy                         | Mouse   | Combined with anti-PD-1 and/or anti-CTLA-4 antibodies [6] | Enhanced efficacy of immune checkpoint blockade; reduced tumor burden, improved survival; modulated tumor microenvironment [6] |
| Spinal Cord Injury & Subarachnoid Hemorrhage | Rat     | Cited as effective in animal models [1] [4]               | Reduced infiltration of monocytes, decreased extravasation and apoptotic cell death, prevented laminin degradation [1] [4]     |

## Key Experimental Protocols

For researchers looking to replicate or build upon these studies, here are summaries of the key methodologies used in the cited literature.

- **Pharmacokinetics and Brain Penetration [4]:**
  - **Method:** A single intraperitoneal dose (25 mg/kg) was administered to female mice. A sensitive bioanalytical method using **ultraparformance liquid chromatography (UPLC)** with multiple-reaction monitoring (MRM) detection was developed to measure levels of **SB-3CT** and its metabolites in plasma and brain tissue over time.

- **Measurement:** The systemic exposure (AUC) in brain and plasma was calculated to determine the brain-to-plasma ratio, confirming BBB penetration.
- **Emolic Stroke Model and Treatment [7]:**
  - **Model:** A fibrin-rich autologous clot was injected into the middle cerebral artery (MCA) of mice to induce embolic focal cerebral ischemia.
  - **Treatment:** **SB-3CT** (25 mg/kg) or vehicle was administered intraperitoneally at 2 and 4 hours after the induction of ischemia.
  - **Outcome Assessment:** Infarct volume was measured, and neurobehavioral outcomes were assessed using standardized scoring. Brain tissue was analyzed for MMP-9 levels, laminin degradation, and hemorrhagic volume.
- **TBI Model and Functional Recovery [3]:**
  - **Model:** A fluid percussion device was used to induce moderate TBI in rats.
  - **Treatment:** **SB-3CT** (50 mg/kg in 10% DMSO) or vehicle was injected intraperitoneally at 30 minutes, 6 hours, and 12 hours after injury.
  - **Behavioral Testing:** Beam-balance/beam-walk tests were used to assess motor function on post-operative days 1-5. The **Morris water maze (MWM)** was used to evaluate spatial learning and memory on days 11-15.
- **Cancer Immunotherapy Combination Study [6]:**
  - **In Vitro:** A **T cell-mediated tumor cell killing assay** was performed. Activated human T cells were co-cultured with cancer cells in the presence or absence of **SB-3CT** (25  $\mu$ M) to determine its effect on T cell activity and PD-L1 levels.
  - **In Vivo:** **SB-3CT** was administered to mouse models with melanoma and lung cancer, in combination with anti-PD-1 and/or anti-CTLA-4 antibodies. Tumor burden and survival time were monitored.

## Visualizing the Workflow in a Preclinical Study

The DOT script below outlines a typical workflow for evaluating a drug like **SB-3CT** in a preclinical disease model, which you can render using Graphviz.

## Preclinical In Vivo Efficacy Study Workflow



Click to download full resolution via product page

*This workflow is generalized from protocols used in the cited studies on stroke, TBI, and cancer [7] [3] [6].*

## Key Conclusions for Researchers

- **Primary Advantage:** SB-3CT's main advantage over earlier, broad-spectrum MMP inhibitors is its **high selectivity for MMP-2 and -9**, which is intended to reduce the off-target effects and joint toxicity (musculoskeletal syndrome) that plagued first-generation inhibitors [6] [3].
- **Critical Feature for CNS Applications:** Its demonstrated ability to **cross the blood-brain barrier** makes it a particularly promising candidate for treating neurological conditions where this is a major hurdle [1] [4].
- **Emerging Application:** Recent research highlights its potential as a **combinatorial agent in cancer immunotherapy**, where it modulates the tumor microenvironment and enhances the efficacy of checkpoint blockade therapy [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. (PDF) Selective Gelatinase Neuroprotective Agents Cross... Inhibitor [academia.edu]
2. SB-3CT | MMP2/9 Inhibitor [medchemexpress.com]
3. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments ... [pmc.ncbi.nlm.nih.gov]
4. Selective Gelatinase Inhibitor Neuroprotective Agents Cross ... [pmc.ncbi.nlm.nih.gov]
5. Conformational Analyses of Thiiirane-Based Gelatinase ... Inhibitors [pmc.ncbi.nlm.nih.gov]
6. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates ... [pmc.ncbi.nlm.nih.gov]
7. of MMP-9 by a selective Inhibition protects... gelatinase inhibitor [molecularneurodegeneration.biomedcentral.com]

To cite this document: Smolecule. [SB-3CT compared to other gelatinase inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549042#sb-3ct-compared>]

to-other-gelatinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com